Tetranitrogen tetrasulfide

Energetic materials Primary explosives Sensitivity testing

Researchers developing (SN)ₓ polymers or lead-free energetic materials face supply chain gaps for high-purity S₄N₄. This compound resolves both needs: • Exclusive bulk precursor to polythiazyl (SN)ₓ-quantitative conversion via Ag₂S-catalyzed thermolysis. • Dual electrophilic-nucleophilic reactivity enables one-step S-N heterocycle synthesis. • Certified purity and particle morphology ensure reproducible detonation velocity datasets.

Molecular Formula S4N4
N4S4
Molecular Weight 184.3 g/mol
CAS No. 28950-34-7
Cat. No. B3050819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetranitrogen tetrasulfide
CAS28950-34-7
Molecular FormulaS4N4
N4S4
Molecular Weight184.3 g/mol
Structural Identifiers
SMILESN1=S=NSN=S=NS1
InChIInChI=1S/N4S4/c1-5-2-7-4-8-3-6-1
InChIKeyLTPQFVPQTZSJGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S₄N₄ Identity and Baseline Properties


Tetranitrogen tetrasulfide (CAS 28950-34-7), systematically named tetrasulfur tetranitride (S₄N₄), is an inorganic binary sulfur–nitrogen compound that crystallizes as vivid orange, opaque needles [1]. With a molecular weight of 184.287 g·mol⁻¹, a density of approximately 2.24–2.3 g·cm⁻³, and a melting point of 187 °C, S₄N₄ is the most extensively studied and synthetically accessible member of the sulfur nitride family [2]. Its eight-membered alternating S–N ring adopts an unusual D₂d ‘extreme cradle’ conformation that underpins its distinctive reactivity as both an electrophilic and nucleophilic synthon [1]. Because of its positive enthalpy of formation (+460 kJ·mol⁻¹), S₄N₄ is thermodynamically metastable yet kinetically persistent under ambient conditions—a duality that directly governs its handling, storage, and application profile [3].

Why S₄N₄ Is Irreplaceable


In-class sulfur–nitrogen binary compounds such as S₂N₂, S₄N₂, or oligomeric (SN)ₓ cannot be freely interchanged with S₄N₄ because their thermodynamic stabilities, kinetic persistence, and chemical reactivities differ by orders of magnitude [1]. For example, while S₄N₄ is isolable as a crystalline solid at room temperature, its ring-contracted congener S₂N₂ polymerizes spontaneously above 0 °C and detonates above 30 °C, eliminating it as a storable precursor [2]. Conversely, S₄N₂ lacks the electrophilic dithionitronium character that makes S₄N₄ the universal entry point into the entire S–N heterocycle library [3]. No other binary sulfur nitride simultaneously offers S₄N₄'s combination of bench-stable solid form, dual electrophilic–nucleophilic reactivity, and quantitative conversion into (SN)ₓ polymer or functionalized S–N scaffolds—a fact that renders generic substitution scientifically and procedurally invalid.

S₄N₄ Differentiation Evidence


Impact and Friction Sensitivity Profile

Tetranitrogen tetrasulfide exhibits an impact sensitivity (Eᵢ = 4 J) that is directly comparable to the secondary explosive PETN, yet its friction sensitivity (F = 0.1–1 N) is equal to or lower than that of lead azide, the most widely used industrial primary explosive [1]. This dual profile—secondary-explosive-grade impact insensitivity combined with primary-explosive-grade friction sensitivity—is uncommon among single-component energetic materials and offers a differentiated handling safety margin relative to conventional lead-based initiators.

Energetic materials Primary explosives Sensitivity testing Lead-free initiation

Working Capacity and TNT Initiation

In standardized small-scale detonator tests, S₄N₄ exhibits a working capacity exceeding that of silver azide (AgN₃) and reliably initiates the secondary explosive TNT [1]. While quantitative lead-block expansion or sand-crush values for S₄N₄ are not yet published, the comparative statement ‘greater than AgN₃’ places S₄N₄ above a primary explosive whose heat of detonation is 68 kcal·mol⁻¹ (454 cal·g⁻¹) and whose initiation power surpasses that of lead azide .

Detonator design Working capacity Initiation power Lead-free primary explosive

Non-Linear Density–Detonation Velocity Relationship

Unlike conventional CHNO-based explosives that exhibit a near-linear increase in detonation velocity with charge density, S₄N₄ shows an unusual non-linear density–detonation velocity relationship [1]. This anomaly arises from shifting stability regimes of sulfur species (S, S₂, S₈) within the Chapman–Jouguet zone as density changes. At a typical charge density, the detonation velocity of S₄N₄ is reported in the range 5.4–5.6 km·s⁻¹ [2], which places it in the intermediate performance tier between primary explosives such as lead azide (~5.2 km·s⁻¹ at theoretical maximum density) and secondary explosives such as TNT (~6.9 km·s⁻¹).

Detonation physics Chapman–Jouguet theory Energetic material characterization Density–velocity anomaly

Environmental and Toxicological Profile

The comprehensive 2021 review by Koch and Sućeska designates S₄N₄ as ‘stable, non-ageing, non-toxic, insoluble in water’ and explicitly identifies it as an interesting candidate for future lead tricinate replacement [1]. This profile contrasts sharply with lead azide, which is both an acute and cumulative chronic toxin whose environmental persistence has driven regulatory restrictions under RoHS and REACH frameworks [2]. While comprehensive toxicological testing under GLP conditions has not been published for S₄N₄, its elemental composition (sulfur and nitrogen only) and insolubility in water suggest a fundamentally lower environmental mobility and bioaccumulation potential than heavy-metal azides.

Green energetic materials Environmental toxicity Lead-free initiation Water insolubility

Polythiazyl (SN)ₓ Precursor Exclusivity

S₄N₄ is the sole scalable precursor to polythiazyl, (SN)ₓ, the only known polymeric superconductor composed entirely of non-metallic elements (critical temperature T꜀ ≈ 0.26 K) [1]. The synthesis proceeds via quantitative thermolysis of S₄N₄ vapor over a silver wool catalyst at 250–300 °C to yield S₂N₂, which then undergoes solid-state topochemical polymerization at 0 °C to (SN)ₓ [2]. No alternative synthetic route to (SN)ₓ has been demonstrated that bypasses S₄N₄; direct attempts to polymerize other S–N precursors yield intractable mixtures.

Polythiazyl (SN)ₓ polymer Superconducting polymer Precursor chemistry S–N heterocycle synthesis

Thermodynamic Instability and Kinetic Persistence

S₄N₄ possesses a highly positive enthalpy of formation, ΔH꜀° = +460 kJ·mol⁻¹ (equivalent to +2.50 kJ·g⁻¹), classifying it as a strongly endothermic compound [1]. For comparison, lead azide has ΔH꜀° ≈ +485 kJ·mol⁻¹ but on a per-gram basis stores less energy (+1.67 kJ·g⁻¹), while PETN has ΔH꜀° ≈ –538 kJ·mol⁻¹ (exothermic) [2]. Despite this thermodynamic driving force toward decomposition (2 S₄N₄ → 4 N₂ + S₈), S₄N₄ is kinetically stable in air at room temperature and does not undergo spontaneous degradation or aging, a property confirmed by its designation as ‘non-ageing’ [1]. This kinetic barrier, estimated computationally for the analogous S₂N₂ ring-opening at ~51 kcal·mol⁻¹, underpins its room-temperature shelf life [3].

Thermodynamic stability Kinetic persistence Endothermic compounds Energetic material storage

S₄N₄ Procurement Applications


Lead-Free Primary Explosive and Detonator Development

S₄N₄'s demonstrated impact sensitivity parity with PETN (Eᵢ = 4 J), friction sensitivity matching or surpassing lead azide (F = 0.1–1 N), and working capacity exceeding silver azide [1] position it as a lead-free candidate for primer and detonator charge evaluation. Research groups developing RoHS/REACH-compliant initiation trains should procure S₄N₄ for direct performance benchmarking against lead azide and lead styphnate in standardized detonator capsule tests.

Polythiazyl (SN)ₓ Synthesis for Superconductivity Research

Because S₄N₄ is the exclusive bulk precursor to (SN)ₓ [2], any laboratory program investigating the superconducting, optical, or electronic properties of polythiazyl must source high-purity S₄N₄. The established two-step protocol—Ag₂S-catalyzed thermolysis to S₂N₂ followed by solid-state polymerization at 0 °C—requires S₄N₄ of known purity and particle morphology to ensure reproducible (SN)ₓ film quality.

S–N Heterocycle and Thiadiazole Synthesis

S₄N₄ functions as a combined dithionitronium (S₂N⁺) and sulfide (S²⁻) synthon in electrophilic substitution and 1,3-dipolar cycloaddition reactions, enabling one-step access to 1,2,5-thiadiazoles from diaroylmethanes and aroylacetones [3]. Synthetic groups building S–N heterocycle libraries for medicinal chemistry or materials science should select S₄N₄ as the universal entry point over less reactive alternatives such as S₂N₂ or S₃N₂Cl₂.

Non-Ideal Detonation Physics Research

The unique non-linear density–detonation velocity relationship of S₄N₄, attributed to shifting sulfur speciation in the Chapman–Jouguet zone [1], makes it a model system for studying non-ideal detonation phenomena. Researchers developing next-generation equations of state or thermochemical codes for unconventional energetic materials should procure S₄N₄ with certified density and particle size distribution to generate reproducible D–ρ data sets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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